molecular formula C17H12ClN B14616175 Quinoline, 2-chloro-3-ethenyl-4-phenyl- CAS No. 59280-82-9

Quinoline, 2-chloro-3-ethenyl-4-phenyl-

Cat. No.: B14616175
CAS No.: 59280-82-9
M. Wt: 265.7 g/mol
InChI Key: OIWFBIWYVATHMB-UHFFFAOYSA-N
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Description

Quinoline, 2-chloro-3-ethenyl-4-phenyl- is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring. The compound 2-chloro-3-ethenyl-4-phenyl-quinoline is characterized by the presence of a chlorine atom at the second position, an ethenyl group at the third position, and a phenyl group at the fourth position. This specific arrangement of substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-ethenyl-4-phenyl-quinoline can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which is a formylation reaction that introduces a formyl group into an aromatic ring. In this method, the starting material, such as acetanilide, is reacted with a Vilsmeier reagent (formed by the reaction of thionyl chloride or phosphorus oxychloride with N,N-dimethylformamide) to produce the desired quinoline derivative .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the efficiency of the synthesis process, resulting in shorter reaction times and higher yields . Additionally, the use of transition metal catalysts and green chemistry protocols, such as ionic liquid-mediated reactions, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-ethenyl-4-phenyl-quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-3-ethenyl-4-phenyl-quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antimalarial agent.

    Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes.

    Industry: Utilized in the development of dyes, pigments, and other materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloroquinoline-3-carbaldehyde
  • 4-phenylquinoline
  • 2-chloro-4-methylquinoline

Uniqueness

Compared to other quinoline derivatives, 2-chloro-3-ethenyl-4-phenyl-quinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethenyl group at the third position and the phenyl group at the fourth position enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

59280-82-9

Molecular Formula

C17H12ClN

Molecular Weight

265.7 g/mol

IUPAC Name

2-chloro-3-ethenyl-4-phenylquinoline

InChI

InChI=1S/C17H12ClN/c1-2-13-16(12-8-4-3-5-9-12)14-10-6-7-11-15(14)19-17(13)18/h2-11H,1H2

InChI Key

OIWFBIWYVATHMB-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C2=CC=CC=C2N=C1Cl)C3=CC=CC=C3

Origin of Product

United States

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